molecular formula C14H30O B1626932 N-Tetradecyl-D29 alcohol CAS No. 284474-78-8

N-Tetradecyl-D29 alcohol

Cat. No. B1626932
M. Wt: 243.56 g/mol
InChI Key: HLZKNKRTKFSKGZ-AUFKXYATSA-N
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Description



  • N-Tetradecyl-D29 alcohol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.

  • It is a white waxy solid that is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol.

  • Commonly used as an ingredient in cosmetics due to its emollient properties.

  • Also employed as an intermediate in the chemical synthesis of surfactants.





  • Synthesis Analysis



    • N-Tetradecyl-D29 alcohol can be prepared by hydrogenating myristic acid or its esters.

    • Myristic acid is found in nutmeg, palm kernel oil, and coconut oil, from which most N-Tetradecyl-D29 alcohol is produced.





  • Molecular Structure Analysis



    • Formula: CD₃(CD₂)₁₃OH

    • Molecular Weight: 243.57 g/mol





  • Chemical Reactions Analysis



    • N-Tetradecyl-D29 alcohol acts as both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist.

    • It also facilitates dopamine release from the nucleus accumbens.

    • Chronic exposure leads to downregulation of GABAergic and upregulation of NMDA glutamatergic systems.





  • Physical And Chemical Properties Analysis



    • Molecular Weight: 243.57 g/mol

    • Solubility: Practically insoluble in water, soluble in diethyl ether, slightly soluble in ethanol

    • Melting Point: 38°C (100°F)

    • Boiling Point: >260°C




  • Scientific Research Applications

    Role of Long-Chain Aliphatic Alcohols in Solvent Extraction

    Long-chain aliphatic alcohols, such as n-decanol, have been used as phase modifiers in the solvent extraction process to control undesirable third-phase formation. This application is crucial in the extraction of trivalent metal ions from high-level liquid waste. The presence of these alcohols interacts with the polar acid-solvates and metal-solvates by solvation, preventing these solvates from undergoing aggregation in the organic phase, thus controlling the aggregate size below the limiting size required for third-phase formation. This insight suggests that similar long-chain aliphatic alcohols might exhibit comparable properties in related applications (K. R. Swami & K. Venkatesan, 2019).

    Chemoenzymatic Dynamic Kinetic Resolution

    In the field of chemoenzymatic synthesis, long-chain aliphatic alcohols can be substrates for dynamic kinetic resolution (DKR), a method used to access enantiomerically pure alcohol and amine derivatives. This process highlights the application of alcohols in producing high-value chiral molecules, which are essential in pharmaceuticals and fine chemicals. The perspective on alcohol DKR delineates the evolution from proof-of-concept protocols to highly efficient systems for preparing enantiomerically pure alcohol derivatives, indicating a broad application of alcohols in synthetic organic chemistry (O. Verho & J. Bäckvall, 2015).

    Radical Scavenging Ability

    Research on the radical scavenging ability of polyphenolic compounds, where alcohols serve as reaction mediums or solvents, underlines the importance of alcohols in studying antioxidant properties. Such studies are vital in food science, pharmaceuticals, and biochemistry, where understanding the antioxidant capacity of compounds can lead to the development of better therapeutic agents and food preservatives (D. Villaño et al., 2007).

    Biocompatibility in Biomaterials

    In biomaterials research, the incorporation of tetracycline hydrochloride-loaded nanoparticles into poly(vinyl alcohol) films exemplifies the application of alcohols in developing drug delivery systems. Such systems leverage the biocompatibility, non-toxicity, and good film-forming ability of poly(vinyl alcohol), highlighting alcohols' role in medical and pharmaceutical applications (Pimolpun Niamlang et al., 2017).

    Safety And Hazards



    • LD50 (oral, rat): >5000 mg/kg

    • Non-hazardous for transport

    • Very toxic to aquatic life with long-lasting effects




  • Future Directions



    • Further research is needed to determine the efficacy of N-Tetradecyl-D29 alcohol in the treatment of alcohol dependence.

    • Larger trials with longer treatment durations are necessary to assess its effectiveness.




    Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟


    properties

    IUPAC Name

    1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecan-1-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HLZKNKRTKFSKGZ-AUFKXYATSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H30O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60584376
    Record name (~2~H_29_)Tetradecan-1-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60584376
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    243.56 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-Tetradecyl-D29 alcohol

    CAS RN

    284474-78-8
    Record name 1-Tetradecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-d29-ol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=284474-78-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (~2~H_29_)Tetradecan-1-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60584376
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 284474-78-8
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